Scientific Field: Medicinal chemistry and pharmacology.
Summary: Researchers have synthesized new 7-chloroquinoline derivatives using ultrasound irradiation. These compounds exhibit moderate antimalarial activity, with IC values below 100 µM.
Methods: The synthesis involved click chemistry and ultrasound irradiation.
Results: The compounds showed activity against malaria parasites.
4-Chloroquinolin-7-amine is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol. It features a quinoline ring structure, which is characterized by a fused bicyclic system containing a benzene ring and a pyridine ring. The compound is notable for its chlorine substituent at the fourth position and an amino group at the seventh position of the quinoline framework. This structural configuration contributes to its potential biological activity, particularly in medicinal chemistry.
4-Chloroquinolin-7-amine and its derivatives have been studied for their biological activities, particularly as potential antimalarial agents. The compound's structure is similar to that of known antimalarial drugs, allowing it to interact with biological targets such as:
The synthesis of 4-chloroquinolin-7-amine typically involves multi-step procedures:
4-Chloroquinolin-7-amine has several applications in medicinal chemistry and pharmacology:
Research has indicated that 4-chloroquinolin-7-amine interacts with various biological targets:
Several compounds share structural similarities with 4-chloroquinolin-7-amine. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Notable Activities |
---|---|---|
4-Aminoquinoline | Amino group at position 4 | Antimalarial properties |
7-Chloroquinoline | Chlorine at position 7 | Antimicrobial activity |
3-Chloroquinolin | Chlorine at position 3 | Antiparasitic effects |
5-Chloroquinoline | Chlorine at position 5 | Anticancer properties |
6-Methoxyquinoline | Methoxy group at position 6 | Antimicrobial and anticancer activities |
The unique positioning of the chlorine and amino groups in 4-chloroquinolin-7-amine distinguishes it from other quinoline derivatives, potentially enhancing its interaction with biological targets and influencing its pharmacological profile.